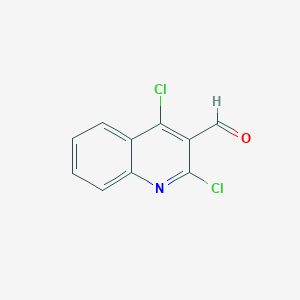

2,4-Dichloroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-9-6-3-1-2-4-8(6)13-10(12)7(9)5-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCNPSSTUXPKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565431 | |

| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151387-00-7 | |

| Record name | 2,4-Dichloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Industrial Production

The primary method for the synthesis of 2,4-dichloroquinoline-3-carbaldehyde and its analogs is the Vilsmeier-Haack reaction. niscpr.res.inijsr.net This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net

In a typical synthesis, an N-arylacetamide is treated with the Vilsmeier reagent, which is prepared from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). niscpr.res.inresearchgate.net The reaction proceeds through a cyclization and formylation mechanism to yield the 2-chloro-3-formylquinoline derivative. niscpr.res.in The introduction of the second chlorine atom at the 4-position can be achieved by starting with an appropriate precursor or through subsequent chlorination steps.

The Vilsmeier-Haack reaction is widely used due to its efficiency and the accessibility of the starting materials. niscpr.res.inijsr.net The reaction conditions can be optimized by varying the molar proportions of the reagents and the reaction temperature to achieve good yields of the desired product. niscpr.res.in While the reaction is generally applicable, the yields can be influenced by the nature of the substituents on the starting N-arylacetamide, with electron-donating groups often favoring the reaction. niscpr.res.in

Structure Activity Relationship Sar Investigations of 2,4 Dichloroquinoline 3 Carbaldehyde Analogs

Elucidation of Structural Features Influencing Biological Activity

The biological activity of analogs derived from 2,4-dichloroquinoline-3-carbaldehyde is profoundly influenced by the nature and position of various substituents on the quinoline (B57606) core. Key structural features that govern the pharmacological effects include modifications at the C2 position, transformations of the C3-carbaldehyde group, and substitutions on the benzene (B151609) ring portion of the quinoline system.

Influence of Substituents at the C2-Position:

The chlorine atom at the C2 position is a particularly reactive site for nucleophilic substitution, making it a prime target for chemical modification to influence biological activity. Studies have shown that replacing this chlorine with different functional groups leads to significant changes in the pharmacological profile. For instance, substituting the 2-chloro group with a benzotriazole (B28993) moiety has been found to confer pronounced cancer cell growth inhibitory effects, whereas analogs containing a 1,2,4-triazole (B32235) ring at the same position are generally inactive. mdpi.com This highlights the critical role of the substituent's electronic and steric properties at this position.

In the context of antibacterial activity, replacing the 2-chloro group in the related 2,7-dichloroquinoline-3-carbaldehyde (B1600441) scaffold with methoxy (B1213986) and ethoxy groups has been explored. proquest.comresearchgate.net The resulting compounds, 7-chloro-2-methoxyquinoline-3-carbaldehyde and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, demonstrated notable activity against E. coli. proquest.com Similarly, the substitution of the 2-chloro group with a morpholine (B109124) ring has been used to create intermediates for further synthesis of potential therapeutic agents. nih.gov

Table 1: Impact of C2-Substituent on Biological Activity

| Parent Compound | C2-Substituent | Resulting Compound | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | 1H-Benzotriazole | 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde | Cytotoxicity against human tumor cell lines | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | 1H-1,2,4-Triazole | 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | Inactive in cytotoxicity assays | mdpi.com |

| 2,7-Dichloroquinoline-3-carbaldehyde | Methoxy | 7-Chloro-2-methoxyquinoline-3-carbaldehyde | Antibacterial (E. coli), Antioxidant | proquest.com |

Role of the C3-Carbaldehyde Group:

The carbaldehyde group at the C3 position is a versatile chemical handle for introducing a wide array of structural diversity. Its transformation into other functional groups such as nitriles, amides, Schiff bases, and hydrazones, or its use in cyclization reactions, is a key strategy for modulating biological activity.

The conversion of the carbaldehyde to a nitrile (e.g., 2,7-dichloroquinoline-3-carbonitrile) and subsequently to a carboxamide (e.g., 2,7-dichloroquinoline-3-carboxamide) yielded compounds with significant antibacterial and antioxidant properties. proquest.comresearchgate.net The carboxamide, in particular, displayed strong antioxidant activity. proquest.com

Furthermore, condensation of the aldehyde with various hydrazines or hydrazides to form hydrazone, acylhydrazone, or arylsulfonylhydrazone linkages is a common and effective modification. mdpi.com Research has demonstrated that 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde derivatives condensed with different hydrazines to form hydrazones exhibited potent cytostatic effects against cancer cell lines. mdpi.com The nature of the group attached to the hydrazone nitrogen further fine-tunes the activity. For example, a hydrazone linked to a pyridine (B92270) ring showed the most potent effect in one study. mdpi.com These findings underscore the importance of the C3-substituent in establishing interactions with biological targets.

Table 2: Biological Activity of C3-Carbaldehyde Modifications

| Parent Aldehyde | Modification at C3 | Resulting Compound | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 2,7-Dichloroquinoline-3-carbaldehyde | Nitrile | 2,7-Dichloroquinoline-3-carbonitrile | Antibacterial (S. aureus, P. aeruginosa), Antioxidant | proquest.com |

| 2,7-Dichloroquinoline-3-carbaldehyde | Carboxamide | 2,7-Dichloroquinoline-3-carboxamide | Antibacterial (E. coli), Strong Antioxidant | proquest.com |

| 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde | Hydrazone (with Pyridin-2-ylhydrazine) | 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | Potent cytostatic effect on cancer cells | mdpi.com |

Design Principles for Modulating Pharmacological Profiles

The development of novel therapeutic agents from the this compound scaffold is guided by several key design principles aimed at optimizing the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. orientjchem.org

One fundamental principle is molecular hybridization , which involves the strategic fusion of the quinoline core with other pharmacologically active moieties. The C2 and C3 positions of this compound are ideal for implementing this strategy. By reacting the aldehyde and chloro groups, various fused heterocyclic systems such as pyrazolo[3,4-b]quinolines can be constructed. nih.govresearchgate.net This approach aims to create novel chemical entities that may interact with multiple biological targets or exhibit entirely new mechanisms of action.

Another key principle is the use of the C3-carbaldehyde as a versatile synthetic linker . Condensation reactions with amines, hydrazines, and active methylene (B1212753) compounds introduce diverse side chains. mdpi.comnih.govsemanticscholar.org This allows for a systematic exploration of the chemical space around the quinoline core to identify substituents that form optimal interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—with the target protein or enzyme. nih.gov For instance, the synthesis of a series of hydrazones with varying aromatic and heteroaromatic substituents allows for probing the specific structural requirements of a receptor's binding pocket. mdpi.com

Bioisosteric replacement is also a critical design consideration, particularly at the C2 position. The substitution of the chloro atom with various nucleophiles (e.g., amines, alkoxides, thiols) can modulate the electronic distribution, lipophilicity, and steric profile of the molecule. proquest.comresearchgate.net This can lead to improved target affinity, enhanced selectivity, and better metabolic stability. The observed difference in activity between 1,2,4-triazole and benzotriazole substituents at the C2 position is a clear example of how a seemingly small structural change can dramatically alter the pharmacological outcome. mdpi.com

Molecular Docking Studies for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein receptor. In the context of this compound and related quinoline scaffolds, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Research on quinoline derivatives has shown their potential to interact with various enzymes and receptors implicated in a range of diseases. For instance, derivatives of the closely related 2-chloroquinoline-3-carbaldehyde have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov In such studies, the quinoline scaffold is docked into the NNRTI binding pocket of the HIV reverse transcriptase enzyme (PDB ID: 4I2P). nih.gov The docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. The binding affinity is quantified by a docking score, with more negative values typically indicating a stronger interaction. For example, some quinoline derivatives have shown docking scores superior to standard drugs, suggesting potent inhibitory activity. nih.gov

Similarly, quinoline derivatives have been docked against other therapeutic targets, such as the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. scielo.br These studies reveal how the quinoline core and its substituents can fit into the ATP-binding site of the kinase, predicting potential anticancer activity. scielo.br The interaction energy, calculated from the docking poses, provides a measure of the binding strength. scielo.br

The general findings from these studies on analogous compounds suggest that this compound would likely exhibit specific binding interactions. The chlorine atoms at positions 2 and 4 could form halogen bonds or engage in hydrophobic interactions, while the carbaldehyde group at position 3 could act as a hydrogen bond acceptor. The planar quinoline ring system is well-suited to fit into aromatic-rich pockets within enzyme active sites.

| Target Protein | PDB ID | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |

| HIV Reverse Transcriptase | 4I2P | Quinoline-Pyrazoline Hybrid | -10.675 | LYS101, TYR181, TYR188 | Anti-HIV nih.gov |

| Bcr-Abl Tyrosine Kinase | 2HYY | Quinoline-Thiazole Hybrid | -8.9 | MET318, THR315, PHE382 | Antileukemic scielo.br |

| Plasmodium LDH | 1T2D | 2-Arylquinoline-4-carboxylic acid | -9.05 | ASP169, THR247, ILE54 | Antimalarial researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netsiftdesk.org These calculations are crucial for understanding the intrinsic reactivity and stability of compounds like this compound.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed picture of the molecule's electronic landscape. researchgate.net

Optimized Geometry : DFT calculations determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. This provides precise bond lengths and angles. siftdesk.org

Frontier Molecular Orbitals (HOMO-LUMO) : The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that correlates with the molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity. siftdesk.orgeurjchem.com

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, the oxygen of the carbaldehyde group would be an electron-rich site, while the hydrogen of the aldehyde and regions near the chlorine atoms would be electron-deficient. researchgate.neteurjchem.com

Global Reactivity Descriptors : From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated DFT Parameters for a Related Quinoline Compound (2-chloroquinoline-3-carboxaldehyde) Note: This data is for a structurally similar compound and serves as a reference for the expected properties of this compound.

| Parameter | Description | Typical Value/Observation | Reference |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | - | researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | - | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability. | A larger gap suggests higher stability. | siftdesk.orgeurjchem.com |

| Molecular Electrostatic Potential (MEP) | Indicates charge distribution and reactive sites. | Negative potential around electronegative atoms (O, N); positive potential around H atoms. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and hyperconjugative interactions. | Reveals intramolecular charge transfer and stabilizing interactions. | researchgate.neteurjchem.com |

These DFT-derived parameters are invaluable for predicting how this compound might behave in chemical reactions and how it could interact with biological macromolecules.

In Silico ADMET Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, describes the disposition of a compound within an organism. In silico ADMET profiling uses computational models to predict these properties, allowing for the early identification of compounds with poor pharmacokinetic profiles or potential toxicity issues, thereby reducing late-stage failures in drug development. mdpi.com

For this compound, various ADMET properties can be predicted using web-based tools and specialized software that rely on quantitative structure-activity relationship (QSAR) models. iscientific.orgnih.gov

Absorption : This includes predictions of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. The "BOILED-Egg" model is a common visualization tool that plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA) to predict passive gastrointestinal absorption and brain penetration. amazonaws.com

Distribution : This involves predicting how a compound distributes throughout the body, including its binding to plasma proteins like human serum albumin (HSA).

Metabolism : Predictions can be made about which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is important for predicting drug-drug interactions. mdpi.com

Excretion : This relates to how the compound and its metabolites are eliminated from the body, with predictions often focusing on total clearance.

Toxicity : A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Additionally, "drug-likeness" is assessed based on rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.

| ADMET Parameter | Predicted Property | Significance | Reference |

| Drug-Likeness | |||

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability | nih.gov |

| Bioavailability Score | ~0.55 | Indicates good absorption and distribution properties | amazonaws.com |

| Absorption | |||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Varies (Yes/No) | Predicts whether the compound can enter the central nervous system | amazonaws.com |

| Metabolism | |||

| CYP450 Inhibition | Inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4) | Potential for drug-drug interactions | mdpi.com |

| Toxicity | |||

| Ames Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations | iscientific.org |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity | iscientific.org |

In silico ADMET profiling provides a critical early assessment of the viability of this compound as a potential therapeutic agent, guiding further experimental work.

Antimicrobial Activities

Derivatives of chloro-substituted quinoline-3-carbaldehydes have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Antibacterial Spectrum and Efficacy

The antibacterial potential of quinoline derivatives is a significant area of research. While specific studies on this compound derivatives are not extensively documented, research on other chloro-substituted analogues provides valuable insights. For instance, a series of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have been synthesized and tested against various bacterial species, with ciprofloxacin (B1669076) used as a standard drug. asianpubs.orgresearchgate.net These compounds are seen as promising candidates for further investigation into their biological and pharmacological profiles. asianpubs.orgresearchgate.net

In other studies, newer quinoline derivatives containing an acridine (B1665455) moiety, synthesized from substituted 2-chloro-quinoline-3-carbaldehyde, have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. innovareacademics.in Specifically, compounds designated as AQ-4 and AQ-5 showed notable activity against Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumoniae. innovareacademics.in However, their activity was less potent when compared to the standard antibiotic, amikacin. innovareacademics.in

| Compound/Derivative | Bacterial Strain | Activity/Observation |

| 6-substituted-2-chloroquinoline-3-carbaldehyde ester derivatives | Various bacterial species | Promising candidates for further biological exploration. asianpubs.orgresearchgate.net |

| Acridine-containing quinoline derivatives (AQ-4, AQ-5) | Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Salmonella typhi, Pseudomonas aeruginosa, Klebsiella pneumoniae | Good activity against both Gram-positive and Gram-negative bacteria. innovareacademics.in |

Anticancer and Cytotoxic Activities

The cytotoxic potential of quinoline derivatives against various cancer cell lines is a field of active investigation. A series of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole ring, synthesized from 2-chloroquinoline-3-carbaldehyde, were evaluated for their in vitro antitumor potential. nih.govmdpi.com These studies were conducted on pancreatic (DAN-G), large cell lung cancer (LCLC-103H), and cervical cancer (SISO) cell lines. nih.govmdpi.com

The results indicated that benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, with IC50 values in the range of 1.23–7.39 µM. nih.govmdpi.com In contrast, the 1,2,4-triazole substituted compounds were found to be inactive. nih.govmdpi.com The most potent compound identified was 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, which demonstrated a cytostatic effect on the cancer cell lines. nih.gov

Furthermore, quinoline-based dihydrazone derivatives have been synthesized and evaluated for their cytotoxic activities against several human cancer cell lines, including gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung adenocarcinoma (A549), as well as a normal human liver cell line (HL-7702). rsc.org These compounds showed significant antiproliferative activity with IC50 values ranging from 7.01 to 34.32 μM against the cancer cell lines, while exhibiting no obvious cytotoxicity to the normal liver cells. rsc.org Notably, some of these derivatives displayed stronger antiproliferative activity against all tested cancer cell lines than the clinically used anticancer drug 5-fluorouracil. rsc.org

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

| Benzotriazole-containing quinoline-3-carbaldehyde hydrazones | DAN-G, LCLC-103H, SISO | 1.23–7.39 nih.govmdpi.com |

| Quinoline-based dihydrazones | BGC-823, BEL-7402, MCF-7, A549 | 7.01–34.32 rsc.org |

Antitubercular Activities

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. nih.gov

A study focused on the biological activity of ester compounds derived from analogues of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide revealed their potential antitubercular properties. ijpsdronline.com The in vitro antitubercular activity was evaluated using the Alamar blue method, which identified two compounds, 4a and 4f, as having noteworthy efficacy, achieving threshold concentrations of 6.25 µg/ml for the inhibition of Mycobacterium tuberculosis. ijpsdronline.com These findings suggest that the quinoline scaffold holds promise for the development of new treatments for tuberculosis. ijpsdronline.com

In a broader context, various screening efforts have been undertaken to identify new compounds with anti-tuberculosis activity. One such study screened a library of over 4,000 small molecules and identified fluoroquinolones like orbifloxacin (B1677453) as having significant bactericidal activity against Mycobacterium tuberculosis in vitro. nih.gov While not derivatives of this compound, these findings underscore the general potential of quinoline-based structures in antitubercular drug discovery.

| Compound/Derivative | Organism | Activity/Observation |

| 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide ester derivatives (4a, 4f) | Mycobacterium tuberculosis | MIC of 6.25 µg/ml. ijpsdronline.com |

| Orbifloxacin | Mycobacterium tuberculosis | MIC of 0.2–0.4 μg/ml. nih.gov |

Anti-HIV Activities

The quest for novel antiretroviral agents is crucial in the management of Human Immunodeficiency Virus (HIV). Quinoline derivatives have been explored for their potential to inhibit HIV replication. nih.govresearchgate.net

A series of quinoline–1,2,3-triazole–aniline (B41778) hybrids were synthesized and evaluated for their in vitro activity against the wild-type HIV-1 subtype B. mdpi.com Several of these compounds exhibited promising results. Notably, compound 11h was found to be highly active, with an IC50 value of 0.01032 µM, which is nine times more potent than the reference drug, azidothymidine (AZT). mdpi.com Cytotoxicity studies on TZM-bl cell lines indicated that most of these compounds were generally non-toxic. mdpi.com

While these compounds are not direct derivatives of this compound, their significant anti-HIV activity highlights the potential of the quinoline scaffold in the development of new antiretroviral drugs. Further research into variously substituted quinolines could yield potent and selective HIV inhibitors. mdpi.com

| Compound/Derivative | Virus Strain | IC50 Value (µM) |

| Quinoline–1,2,3-triazole–aniline hybrid 11g | HIV-1 subtype B | 0.388 mdpi.com |

| Quinoline–1,2,3-triazole–aniline hybrid 11h | HIV-1 subtype B | 0.01032 mdpi.com |

| Quinoline–1,2,3-triazole–aniline hybrid 11i | HIV-1 subtype B | 0.167 mdpi.com |

| Azidothymidine (AZT) (Reference) | HIV-1 subtype B | 0.0909 mdpi.com |

Antioxidant Properties

The antioxidant potential of quinoline derivatives has been a subject of interest due to the role of oxidative stress in various diseases. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.com

Studies on dihydroxy derivatives of benzaldehyde (B42025) and benzoic acid have shown a relationship between the position of hydroxyl groups and their antioxidant capacity. wiserpub.com While not directly related to the subject compound, this highlights the importance of substitution patterns in determining antioxidant activity.

Research on 2-substituted quinazolin-4(3H)-ones, which share a heterocyclic core with quinolines, has provided insights into structure-antioxidant activity relationships. nih.gov The antioxidant properties were evaluated using DPPH, ABTS, and TEAC-CUPRAC assays. nih.gov The results indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring significantly influence the antioxidant activity. nih.gov

| Compound/Derivative Class | Assay | Observation |

| Dihydroxybenzaldehydes/benzoic acids | DPPH, CUPRAC | Antioxidant capacity is related to the position of hydroxyl groups. wiserpub.com |

| 2-substituted quinazolin-4(3H)-ones | DPPH, ABTS, TEAC-CUPRAC | Hydroxyl and methoxy substitutions influence antioxidant activity. nih.gov |

Antimalarial and Antiplasmodial Activities

Derivatives of the quinoline scaffold are historically significant in the development of antimalarial agents, with chloroquine (B1663885) being a notable example. Research has continued to explore the potential of various quinoline derivatives, including those synthesized from this compound, against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies are crucial for determining the efficacy of these compounds against different parasite strains, particularly those resistant to existing drugs.

A series of novel quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. These evaluations revealed moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL. nih.gov Certain compounds within this series demonstrated excellent activity against P. falciparum, showing efficacy comparable to the standard antimalarial drug, chloroquine. nih.gov The development of resistance to widely used drugs like chloroquine necessitates the search for new compounds. cuny.edu Novel 4-aminoquinoline (B48711) derivatives, designed to circumvent resistance mechanisms, have shown high in vitro potency in the low nanomolar range against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. cuny.edu

Further studies on quinoline-furanone hybrids have also been conducted. The in vitro antiplasmodial activity of these hybrids was assessed against the chloroquine-resistant K1 strain of P. falciparum. malariaworld.org The results indicated that several of these hybrid compounds exhibited significant antiplasmodial potential, with some showing activity nearly equivalent to that of chloroquine. malariaworld.org Similarly, novel 4-aminoquinoline-1,3,5-triazine derivatives have been tested in vitro against both chloroquine-sensitive (3D-7) and chloroquine-resistant (RKL-2) strains of P. falciparum, with some showing good potential. raco.cat

The structural modifications of the quinoline core play a significant role in the resulting antiplasmodial activity. For instance, linking a 4-amino-7-chloroquinoline core to various structural motifs has yielded compounds with notable in vitro activity against both sensitive and resistant P. falciparum strains, with IC50 values ranging from micromolar to low nanomolar levels. nih.gov Some of these derivatives have demonstrated superior activity compared to chloroquine. nih.gov The investigation into monoquinoline (MAQ) and bisquinoline (BAQ) analogs also highlights the potential of this chemical class, with both types of compounds showing activity in the nanomolar range in vitro. scienceopen.com

| Compound Type | Parasite Strain(s) | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives with quinolinyl residues | P. falciparum | 0.014–5.87 μg/mL | nih.gov |

| Quinoline-furanone hybrids | P. falciparum (K1, CQR) | Comparable to Chloroquine | malariaworld.org |

| 4-amino-7-chloroquinoline derivatives | P. falciparum (CQS & CQR) | Low nanomolar to micromolar range | nih.gov |

| Novel 4-aminoquinolines | P. falciparum (CQS & CQR) | Low nanomolar range | cuny.edu |

| Monoquinoline (MAQ) and Bisquinoline (BAQ) analogs | P. falciparum | Nanomolar range | scienceopen.com |

Modulatory Effects on Enzyme Systems (e.g., Protein Kinase Inhibition)

The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets, including enzymes like protein kinases. Dysregulation of protein kinase activity is implicated in various diseases, making them important therapeutic targets. Derivatives based on quinoline structures have been investigated as potential kinase inhibitors.

Specifically, compounds incorporating the 3H-pyrazolo[4,3-f]quinoline moiety have been identified as a privileged core for kinase inhibitors. nih.gov Various derivatives have been synthesized and shown to potently inhibit recombinant FLT3 kinase and its mutant forms with nanomolar IC50 values. nih.gov Docking studies suggest these compounds act as type I inhibitors, interacting with key residues in the kinase hinge region. nih.gov This scaffold has also been utilized to develop inhibitors for other kinases, such as haspin kinase, with some derivatives showing IC50 values in the low nanomolar range. researchgate.net

Furthermore, pyrido[3,4-g]quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against a panel of protein kinases, including CDK5, CK1, GSK3, CLK1, and DYRK1A. nih.gov Modifications at the 2-position of the quinazoline (B50416) ring led to compounds with low nanomolar affinity and selective inhibition of Cdc2-like kinase 1 (CLK1) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov Co-crystal structures have revealed alternative binding modes for this scaffold, providing a basis for future inhibitor design. nih.gov Another study on diversely substituted pyrido[3,4-g]quinazolines also reported nanomolar activities toward DYRK1A and CLK1. researchgate.net

The development of dual inhibitors is another area of interest. Boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds have been identified as dual CLK/ROCK inhibitors. nih.gov Top compounds from this series inhibited CLK1, CLK2, and ROCK2 at concentrations as low as 25 nM. nih.gov Such polypharmacology can be advantageous in treating complex diseases like cancer. nih.gov

| Compound Scaffold | Target Kinase(s) | In Vitro Activity | Reference |

|---|---|---|---|

| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3 kinase and its mutants | Nanomolar IC50 values | nih.gov |

| 3H-pyrazolo[4,3-f]quinoline derivatives | Haspin kinase | Potent inhibition (e.g., IC50 = 14 nM) | researchgate.net |

| Pyrido[3,4-g]quinazoline derivatives | CLK1, DYRK1A | Low nanomolar affinity | nih.gov |

| Boronic acid-containing 3H-pyrazolo[4,3-f]quinolines | CLK1, CLK2, ROCK2 | >70% inhibition at 25 nM | nih.gov |

| Substituted pyrido[3,4-g]quinazolines | DYRK1A, CLK1 | Nanomolar activities | researchgate.net |

Applications in Organic Synthesis

The primary application of 2,4-dichloroquinoline-3-carbaldehyde is as a versatile building block for the synthesis of more complex organic molecules, particularly fused heterocyclic systems. semanticscholar.orgresearchgate.net The trifunctional nature of the molecule allows for a programmed and regioselective introduction of various substituents and the construction of new ring systems.

This compound serves as a key intermediate in the preparation of a wide range of quinoline-based compounds that are of interest in medicinal chemistry and materials science. researchgate.net For example, it can be used to synthesize:

Fused Heterocyclic Systems: By utilizing the reactivity of both the aldehyde and the chloro groups, a variety of heterocyclic rings can be fused to the quinoline (B57606) core. nih.govsemanticscholar.org These include pyrazoles, isoxazoles, pyrimidines, and diazepines, many of which are known to possess biological activity. nih.govnih.gov

Polysubstituted Quinolines: The stepwise substitution of the two chlorine atoms and modification of the aldehyde group allows for the synthesis of quinolines with diverse substitution patterns. niscpr.res.in This is particularly valuable in drug discovery, where the biological activity of a molecule can be fine-tuned by altering its substituents. researchgate.net

Precursors for Biologically Active Molecules: Given the prevalence of the quinoline scaffold in pharmaceuticals, this compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. orientjchem.orgresearchgate.net

Analytical Characterization

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3 position is a primary site for a variety of chemical modifications, including condensations, oxidations, and carbon-carbon bond-forming reactions.

Condensation Reactions to Form Schiff Bases and Related Compounds

The aldehyde functionality of this compound and its analogs readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone in the derivatization of this scaffold.

For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. Similarly, reaction with phenylhydrazine (B124118) in the presence of a natural surfactant has been shown to produce the corresponding phenylhydrazone. wikipedia.org A straightforward condensation with hydrazine (B178648) hydrate (B1144303) also yields the respective hydrazone, which can be further reacted with other aldehydes to create more complex hydrazono-quinolines. wikipedia.org The reaction with aniline (B41778) derivatives can be conducted in solvents like absolute ethanol (B145695). beilstein-journals.org

These condensation reactions are not limited to simple imine formation. Multicomponent reactions involving the aldehyde, an amine, and a third component are also prevalent. For example, a solvent-free reaction between a 2-chloro-3-formylquinoline, a substituted aniline, and 2-mercaptoacetic acid, catalyzed by β-cyclodextrin-SO₃H, furnishes quinolinyl-thiazolidinones. orgsyn.org Another example involves heating with formamide (B127407) and formic acid, which leads to the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one through an initial condensation followed by intramolecular cyclization and elimination of HCl. orgsyn.org

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | Schiff Base (Imine) |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Natural Surfactant | Schiff Base (Hydrazone) |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Refluxing ethanol | Schiff Base (Hydrazone) |

| 2-Chloro-3-formylquinoline | Substituted anilines, 2-Mercaptoacetic acid | β-cyclodextrin-SO₃H (catalyst), solvent-free | Thiazolidinone |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Ethanol, heat | Fused Pyrroloquinolinone |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid or its derivatives, such as esters. This transformation provides an entry into another important class of quinoline compounds.

One reported method for the direct oxidation of the aldehyde to a carboxylic acid involves the use of silver nitrite (B80452) in the presence of sodium hydroxide (B78521). wikipedia.org Alternatively, an oxidative esterification can be achieved. Heating 2-chloro-3-formylquinolines in methanol (B129727) with potassium carbonate and iodine results in the formation of the corresponding methyl esters in high yields. In this process, iodine is believed to oxidize the aldehyde to the carboxylic acid, which is then esterified by the methanol solvent. wikipedia.org These esters can subsequently be hydrolyzed under acidic conditions to yield the final 2,4-dichloroquinoline-3-carboxylic acid.

| Starting Material | Reagents | Product |

| 2-Chloroquinoline-3-carbaldehyde analog | AgNO₂, NaOH | 2-Chloroquinoline-3-carboxylic acid analog |

| 2-Chloro-3-formylquinolines | I₂, K₂CO₃, Methanol | Methyl 2-chloroquinoline-3-carboxylates |

Nitrile and Amide Transformations

The aldehyde can be converted into a nitrile (cyano) group, a versatile functional group that can participate in various subsequent reactions. One common method involves a two-step process: initial condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration with a reagent like thionyl chloride in DMF to yield the 2-chloro-3-cyanoquinoline. wikipedia.org A more direct conversion has also been reported, where treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) affords the corresponding 2-chloroquinoline-3-carbonitrile. wikipedia.org This nitrile can then be used as a precursor for other nitrogen-containing heterocycles, for example, through cycloaddition with hydrazine hydrate to form pyrazolo[3,4-b]quinolines. wikipedia.org

Furthermore, the aldehyde can be a precursor to amides through multicomponent reactions. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzamide (B116534) can lead to the formation of quinazolinyl-quinolines, which after oxidation and chlorination, can be converted to various amide derivatives. enamine.net

| Transformation | Reagents/Method | Intermediate/Product |

| Aldehyde to Nitrile | 1. Hydroxylamine hydrochloride2. Thionyl chloride, DMF | 2-Chloro-3-cyanoquinoline |

| Aldehyde to Nitrile | Aqueous ammonia, Ceric ammonium nitrate | 2-Chloroquinoline-3-carbonitrile |

| Nitrile to Fused Heterocycle | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine |

Knoevenagel and Wittig Reactions

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions such as the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. nrochemistry.com This reaction has been successfully applied to 2-chloroquinoline-3-carbaldehyde and its derivatives to synthesize a variety of fused and unfused heterocyclic systems. enamine.net For example, reaction with active methylene compounds like malononitrile (B47326) in the presence of a catalyst such as L-proline (B1679175) or DABCO leads to the formation of α,β-unsaturated products, which can undergo subsequent intramolecular cyclization. wikipedia.orgenamine.net These reactions are valuable for constructing pyrano[2,3-b]quinoline and other complex scaffolds. enamine.net

The Wittig reaction provides a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent). researchgate.netsemanticscholar.org Although specific examples with this compound are not extensively documented in the reviewed literature, the reaction is expected to proceed reliably. The reaction involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine (B44618) oxide. researchgate.net A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction , which uses phosphonate (B1237965) carbanions. wikipedia.orgcas.cn The HWE reaction is renowned for producing predominantly (E)-alkenes and its water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgcas.cn

| Reaction Type | Reagent Type | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Base (e.g., L-proline, DABCO) | α,β-Unsaturated systems, Fused heterocycles |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Base (e.g., n-BuLi) | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion (e.g., (EtO)₂P(O)CHR⁻) | Base (e.g., NaH) | (E)-Alkene |

Introduction of Trifluoromethyl Groups

The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's biological and physical properties. A common strategy for this transformation on an aldehyde is through nucleophilic trifluoromethylation. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used source of a nucleophilic "CF₃⁻" equivalent, typically activated by a fluoride (B91410) source. conicet.gov.ar The reaction proceeds via nucleophilic addition of the trifluoromethyl anion to the electrophilic carbonyl carbon of the aldehyde. This 1,2-addition results in the formation of a trifluoromethyl carbinol (a secondary alcohol bearing a CF₃ group) after workup. This method is a standard and effective way to introduce a trifluoromethyl group onto a carbonyl-containing substrate. conicet.gov.ar

Nucleophilic Substitution and Cross-Coupling Reactions of Halogen Atoms

The two chlorine atoms at the C2 and C4 positions of the quinoline ring are susceptible to replacement by various nucleophiles and are active participants in palladium-catalyzed cross-coupling reactions. A key aspect of the reactivity of this compound is the differential reactivity of these two positions, which allows for selective and sequential functionalization.

Palladium-catalyzed cross-coupling reactions also exhibit pronounced regioselectivity. The outcome often depends on the specific type of coupling reaction employed.

Sonogashira Coupling : This reaction, which forms a carbon-carbon bond between an sp-hybridized carbon (of a terminal alkyne) and an sp²-hybridized carbon (of an aryl halide), has been shown to occur selectively at the C2 position of 2,4-dichloroquinoline (B42001). The chloro group at C2 is more susceptible to oxidative addition with the Pd(0) catalyst, a reactivity attributed to the influence of the adjacent electronegative nitrogen atom.

Suzuki Coupling : This versatile reaction couples an organoboron species with an aryl halide. In the context of 2,4-dichloroquinoline, Suzuki coupling can be directed to the C4 position. A powerful synthetic strategy involves a sequential approach: first, a Sonogashira coupling at the C2 position, followed by a Suzuki coupling at the remaining C4 chloro position. This two-step process allows for the controlled synthesis of 2-alkynyl-4-arylquinolines.

This differential reactivity provides a robust platform for building molecular complexity in a controlled, stepwise manner, making 2,4-dichloroquinoline derivatives valuable intermediates in organic synthesis.

| Reaction Type | Position of Reactivity | Typical Conditions | Product |

| Nucleophilic Aromatic Substitution (SₙAr) | C4 (more reactive) | Mild conditions (e.g., 0-5 °C) | 2-Chloro-4-substituted-quinoline |

| Nucleophilic Aromatic Substitution (SₙAr) | C2 (less reactive) | Harsher conditions (e.g., reflux) | 4-Substituted-2-substituted-quinoline |

| Sonogashira Coupling | C2 | Pd/C, CuI, PPh₃, Water | 2-Alkynyl-4-chloroquinoline |

| Suzuki Coupling (on 2-alkynyl-4-chloroquinoline) | C4 | (PPh₃)₂PdCl₂, Cs₂CO₃, Dioxane/Water | 2-Alkynyl-4-arylquinoline |

Selective Displacement of Chlorine Atoms at C-2 and C-4 Positions

The quinoline ring system, featuring two chlorine atoms at the C-2 and C-4 positions, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a critical aspect of its chemistry. In related 2,4-dichloroquinazoline (B46505) systems, it is well-documented that the chlorine atom at the C-4 position is preferentially displaced by amine nucleophiles. mdpi.com This enhanced reactivity at C-4 is attributed to its higher electrophilicity. However, the specific substitution pattern in this compound can be influenced by the reaction conditions and the nature of the nucleophile.

For instance, in palladium-catalyzed cross-coupling reactions, the selectivity can be inverted. The electronegative nitrogen atom in the quinoline ring makes the chloro group at the C-2 position more susceptible to oxidative addition with a Pd(0) catalyst. semanticscholar.org This effect, potentially enhanced by the coordination of the quinoline nitrogen to the palladium center, often directs reactions like Sonogashira alkynylation to the C-2 position.

Etherification and Amination Reactions at C-2

Nucleophilic substitution at the C-2 position of the quinoline ring is a common pathway for introducing diversity. This is particularly true for amination reactions where various amines can displace the chlorine atom.

Treatment of 2-chloroquinoline-3-carbaldehydes with amines such as morpholine (B109124) or thiomorpholine (B91149), typically in the presence of a base like potassium carbonate, results in the formation of 2-amino-substituted quinoline-3-carbaldehydes. nih.gov The reaction with morpholine, catalyzed by dimethylaminopyridine, yields 2-morpholinoquinoline-3-carbaldehydes. nih.gov Similarly, heating with thiomorpholine in ethanol with anhydrous potassium carbonate furnishes 2-thiomorpholinoquinoline-3-carbaldehyde. nih.gov

In some cases, the aldehyde group is protected, for example as a dioxolane, before carrying out the amination. This strategy has been used to react 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline with nucleophiles like 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate to yield the corresponding C-2 aminated products. nih.gov

| Reagent | Conditions | Product | Ref |

|---|---|---|---|

| Morpholine | Dimethylaminopyridine | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |

| Thiomorpholine | K₂CO₃, Ethanol, Heat | 2-Thiomorpholinoquinoline-3-carbaldehyde | nih.gov |

| 4H-1,2,4-Triazol-4-amine | K₂CO₃, DMF, Heat (after aldehyde protection) | N-(3-(1,3-Dioxolan-2-yl)quinolin-2-yl)-4H-1,2,4-triazol-4-amine | nih.gov |

| 1H-Tetrazol-5-amine | K₂CO₃, DMF, Heat (after aldehyde protection) | N-(3-(1,3-Dioxolan-2-yl)quinolin-2-yl)-1H-tetrazol-5-amine | nih.gov |

Azide (B81097) Introductions and Tetrazole Formation

The introduction of an azide group onto the quinoline scaffold, followed by cyclization, is a key method for forming fused tetrazole ring systems. The reaction of 2-chloroquinoline (B121035) derivatives with sodium azide (NaN₃) can lead to the formation of a tetrazolo[1,5-a]quinoline (B14009986) ring system. jazanu.edu.sa This transformation proceeds through a nucleophilic substitution of the C-2 chlorine by the azide ion, followed by an intramolecular cyclization (ring-chain tautomerization) involving the quinoline nitrogen. scispace.com

For 2,4-dichloroquinolines, the reaction with NaN₃ in DMF can be regioselective. Depending on the nature of the substituent at the C-3 position, either the C-4 chloro is substituted to give a 4-azido-2-chloroquinoline, or with excess azide, a 5-azidotetrazolo[1,5-a]quinoline can be formed. jazanu.edu.sa Specifically, the reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in DMSO is a known route to synthesize tetrazolo[1,5-a]quinoline-4-carbaldehyde. jazanu.edu.sa

The formation of a tetrazole ring can also be achieved from a nitrile precursor. The aldehyde group of 2-chloroquinoline-3-carbaldehyde can be converted to a nitrile (cyano group) by first reacting it with hydroxylamine to form an oxime, which is then dehydrated using a reagent like thionyl chloride. nih.gov The resulting 2-chloro-3-cyanoquinoline can then undergo a [3+2] cycloaddition with an azide source to form a tetrazole ring at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used to functionalize halogenated heterocyclic compounds like this compound.

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid, catalyzed by a palladium(0) complex. libretexts.org This reaction is highly effective for creating aryl-aryl bonds. In the context of di- or polyhalogenated quinolines, the reaction can be performed stepwise to introduce different aryl groups at specific positions.

For example, studies on 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have shown that Suzuki-Miyaura coupling with arylboronic acids leads to the substitution of all three halogen atoms to produce 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov Similarly, 2-aryl-4-chloro-3-iodoquinolines undergo Suzuki coupling at both the C-3 and C-4 positions. nih.gov While specific studies on this compound are less common, the established reactivity patterns suggest that both chlorine atoms can be substituted under appropriate Suzuki conditions, likely with the C-4 position being more reactive under standard SNAr-like transmetalation conditions.

| Electrophile (Example) | Coupling Partner | Catalyst/Ligand | Base | Product Type | Ref |

|---|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | 2,3,4-Triarylquinoline | nih.gov |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental in synthesizing alkynyl-substituted aromatic systems. wikipedia.orgorganic-chemistry.org

In the case of 2-chloroquinoline-3-carbaldehydes, the Sonogashira coupling provides a direct route to 2-(alkynyl)quinoline-3-carbaldehydes. rsc.org Research on related di- and trihaloquinolines has demonstrated that the C-2 position is often the most reactive site for Sonogashira coupling. This regioselectivity is attributed to the higher susceptibility of the C-2 chloro group to oxidative addition with Pd(0), a key step in the catalytic cycle. semanticscholar.org This selective C-2 alkynylation allows for subsequent functionalization at the C-4 position, for instance, via a Suzuki coupling, enabling a stepwise construction of highly substituted quinolines.

| Substrate | Alkyne | Catalyst System | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N, THF | 2-(Phenylethynyl)quinoline-3-carbaldehyde | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | 1-Hexyne | Pd(PPh₃)₄, CuI | Et₃N, THF | 2-(Hex-1-yn-1-yl)quinoline-3-carbaldehyde | rsc.org |

Cyclization and Annulation Reactions: Formation of Fused Heterocyclic Systems

The multiple reactive sites on this compound make it an excellent precursor for constructing fused polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions often involve the participation of the aldehyde group and one or both of the chloro substituents.

A prominent example is the synthesis of pyrazolo[3,4-b]quinolines. This can be achieved by reacting 2-chloroquinoline-3-carbaldehydes with hydrazine derivatives. nih.gov The initial condensation between the aldehyde and hydrazine forms a hydrazone intermediate, which then undergoes an intramolecular nucleophilic substitution, displacing the C-2 chlorine to form the fused pyrazole (B372694) ring.

Furthermore, multicomponent reactions (MCRs) involving 2-chloroquinoline-3-carbaldehyde can lead to complex fused systems in a single step. For instance, a three-component reaction with an alkyne and tert-butylamine, catalyzed by a bimetallic Pd/Cu system, can yield benzo[b] semanticscholar.orgbeilstein-journals.orgnaphthyridine derivatives through a Sonogashira coupling followed by an electrophilic cyclization. semanticscholar.org Another three-component reaction of 2-chloroquinoline-3-carbaldehyde, a 1,3-dicarbonyl compound like 4-hydroxycoumarin, and an enaminone can produce functionalized benzo[b] semanticscholar.orgwikipedia.orgnaphthyridines. semanticscholar.org These reactions highlight the utility of this compound in building molecular complexity efficiently.

Pyrazoloquinoline Ring Systems

The synthesis of pyrazolo[4,3-c]quinolines from this compound derivatives is a well-established transformation, primarily achieved through reactions with hydrazine and its derivatives. The reaction of this compound with hydrazine hydrate typically leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. This transformation involves a cycloaddition reaction. nih.gov

Furthermore, substituted pyrazoloquinolines can be synthesized by employing substituted hydrazines. For instance, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine yields a Schiff base intermediate. This intermediate undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to afford 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

The versatility of this reaction is further demonstrated by its use in preparing a variety of substituted pyrazolo[4,3-c]quinolines. The reaction conditions can be tailored to achieve desired products, showcasing the robustness of this synthetic route.

Table 1: Synthesis of Pyrazoloquinoline Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 2,4-Dichloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

Pyrroloquinoline Ring Systems

The synthesis of pyrroloquinoline ring systems from this compound can be achieved through various strategies, often involving reactions with primary amines and active methylene compounds.

One documented method involves heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid in ethanol. This reaction affords the fused cyclic 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The mechanism involves the initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent elimination of HCl to yield the final product. nih.gov

Tetrazoloquinoline and Triazoloquinoline Systems

The formation of tetrazolo[1,5-a]quinoline systems from 2-chloroquinoline-3-carbaldehydes is readily achieved through reaction with sodium azide. This reaction, when carried out in acetic acid, yields tetrazolo[1,5-a]quinoline-4-carbaldehydes. nih.gov An alternative method involves the use of azidotrimethylsilane (B126382) in methanol. nih.gov

The synthesis of triazoloquinoline derivatives can be accomplished through various routes. One method involves the reaction of 2-(2,4-dichloroquinolin-6-yl)-4H-1-benzopyran-4-one with benzoic acid hydrazide to afford 7-(4-oxo-4H-1-benzopyran-2-yl)-5-chloro-1-phenyl triazolo[4,3-a]quinoline. researchgate.net Another approach is the reaction of 2-chloroquinoline-3-carboxylic acid with hydrazine hydrate followed by heating with thiourea (B124793) to produce 1-thioxo-1,2-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]quinoline-4-carboxylic acid. jazanu.edu.sa

Table 2: Synthesis of Tetrazolo- and Triazoloquinoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehydes | Sodium azide in acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | nih.gov |

| 2-Chloroquinoline-3-carbaldehydes | Azidotrimethylsilane in methanol | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | nih.gov |

| 2-(2,4-Dichloroquinolin-6-yl)-4H-1-benzopyran-4-one | Benzoic acid hydrazide | 7-(4-Oxo-4H-1-benzopyran-2-yl)-5-chloro-1-phenyl triazolo[4,3-a]quinoline | researchgate.net |

Pyranoquinoline Derivatives

Pyranoquinoline derivatives can be synthesized from 2-chloroquinoline-3-carbaldehyde through reactions with active methylene compounds. A regioselective synthesis of 4H-pyrano[2,3-b]quinoline derivatives has been achieved via a DABCO-mediated Knoevenagel condensation followed by a heterocyclization sequence. researchgate.net This one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde with diverse cyclic active methylenes provides a straightforward route to highly substituted quinoline scaffolds. researchgate.net

In a specific example, the multicomponent reaction of 2-chloro-3-formyl-quinoline with ethyl 3-oxobutanoate and malononitrile in water containing sulfonyl methane-diamine as a catalyst yielded the corresponding quinolinyl-pyranopyrazole. nih.gov

Benzonaphthyridine and Dihydropyridine (B1217469) Formation

The synthesis of benzo[b] nih.govjazanu.edu.sanaphthyridine derivatives can be achieved through the condensation of substituted 2-chloroquinoline-3-carbaldehydes with various 2-chloroquinoline-4-amines or 1H-indazole-6-amine in a basic medium. researchgate.net This method provides an efficient, single-step strategy for creating these functionalized fused systems. researchgate.net

The formation of dihydropyridine rings fused to the quinoline core can be accomplished through multicomponent reactions. For instance, the reaction of ethyl aminocrotonate with 2-chloroquinoline-3-carbaldehyde in DMF can yield diethyl 4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. nih.gov The Hantzsch dihydropyridine synthesis, a well-known multicomponent reaction, provides a general route to dihydropyridine structures and can be adapted for such syntheses. nih.govorganic-chemistry.org

Quinazoline (B50416) and Quinoxaline (B1680401) Derivatives

The synthesis of quinazoline derivatives from this compound is not explicitly detailed in the provided search results. However, the general synthesis of quinazolines often involves the reaction of 2-aminobenzaldehydes or related compounds with amines or other nitrogen-containing reagents. organic-chemistry.org It is plausible that derivatives of this compound could be modified to contain an amino group at the 2-position, which could then undergo cyclization to form a fused quinazoline ring.

Similarly, the direct synthesis of quinoxaline derivatives from this compound is not described. The classical synthesis of quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govmtieat.org To form a quinoxaline fused to the quinoline core starting from this compound, a synthetic route would likely need to introduce a 1,2-diamine functionality onto the quinoline ring.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1H-Pyrazolo[3,4-b]quinolin-3-amine |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde |

| Phenylhydrazine |

| 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

| 2,4-Dichloroquinoline-3-carbonitrile |

| Ethyl mercaptoacetate |

| Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate |

| 2-Chloroquinoline-3-carbaldehyde |

| Sodium sulfide |

| 2-Acyl-thieno[2,3-b]quinolines |

| Formamide |

| Formic acid |

| 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one |

| Sodium azide |

| Tetrazolo[1,5-a]quinoline-4-carbaldehydes |

| Azidotrimethylsilane |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde |

| 2-(2,4-Dichloroquinolin-6-yl)-4H-1-benzopyran-4-one |

| Benzoic acid hydrazide |

| 7-(4-Oxo-4H-1-benzopyran-2-yl)-5-chloro-1-phenyl triazolo[4,3-a]quinoline |

| 2-Chloroquinoline-3-carboxylic acid |

| Hydrazine hydrate |

| Thiourea |

| 1-Thioxo-1,2-dihydro- nih.govnih.govchemicalbook.comtriazolo[4,3-a]quinoline-4-carboxylic acid |

| DABCO |

| 4H-Pyrano[2,3-b]quinoline |

| Ethyl 3-oxobutanoate |

| Malononitrile |

| Sulfonyl methane-diamine |

| Quinolinyl-pyranopyrazole |

| 2-Chloroquinoline-4-amines |

| 1H-Indazole-6-amine |

| Benzo[b] nih.govjazanu.edu.sanaphthyridine |

| Ethyl aminocrotonate |

| Diethyl 4-(2-chloroquinolin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |

| 2-Aminobenzaldehydes |

Other Fused Systems (e.g., Acridinones, Benzothiazepines, Benzoxazoles)

The dual reactivity of the aldehyde function and the chloro-substituents in this compound presents a versatile platform for the synthesis of complex fused heterocyclic systems. The reaction with binucleophiles can lead to the formation of new rings fused to the quinoline core. However, the extent of these applications varies for different fused systems.

Acridinones and Benzoxazoles

A comprehensive review of the scientific literature did not yield specific examples of the synthesis of fused acridinone (B8587238) or benzoxazole (B165842) ring systems directly from this compound. While the reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminophenol (B121084) through a multicomponent reaction has been reported to form seven-membered benzo nih.govnih.govnih.govresearchgate.netoxazepino[7,6-b]quinolines, this falls outside the scope of benzoxazole synthesis. nih.gov The construction of fused acridinone and benzoxazole scaffolds from this particular precursor remains an area for future investigation.

Benzothiazepines

The synthesis of quinoline-annulated benzothiazepine (B8601423) derivatives has been successfully achieved through a multi-step process starting from chloro-substituted quinoline-3-carbaldehydes. This pathway involves the initial formation of a chalcone (B49325) intermediate, which then undergoes cyclocondensation with 2-aminothiophenol (B119425).

The first step is a Claisen-Schmidt condensation between a 2-chloro-substituted-quinoline-3-carbaldehyde and a suitable ketone (e.g., a substituted acetylthiazole) in the presence of a base like potassium hydroxide to yield the corresponding α,β-unsaturated ketone, known as a chalcone.

In the second step, this chalcone intermediate is reacted with 2-aminothiophenol in a solvent such as dimethylformamide (DMF). The reaction, often catalyzed by a few drops of piperidine (B6355638) followed by refluxing with glacial acetic acid, proceeds via a cyclocondensation mechanism to furnish the final 2,3-dihydro-1,5-benzothiazepine derivative. This method provides a viable route to seven-membered heterocyclic rings fused to the quinoline system.

The general synthetic pathway is outlined in the table below.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 (Chalcone Formation) | 2-Chloro-substituted-quinoline-3-carbaldehyde + Substituted Ketone | Potassium hydroxide, Ethanol, 0-10°C | 3-(2-Chloro-substituted-quinolin-3-yl)-1-(substituted)-prop-2-en-1-one (Chalcone) |

| 2 (Cyclocondensation) | Chalcone Intermediate + 2-Aminothiophenol | DMF, Piperidine (cat.), Glacial Acetic Acid, Reflux | 2-(2-Chloro-substituted-quinolin-3-yl)-4-(substituted)-2,3-dihydro-1,5-benzothiazepine |

Future Research Directions and Synthetic Applications

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of 2-chloroquinoline-3-carbaldehydes, including the 2,4-dichloro derivative, often relies on the Vilsmeier-Haack reaction, which involves the formylation and cyclization of acetanilides using reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). nih.govresearchgate.netchemijournal.com While effective, ongoing research is focused on refining these processes to improve yields, reduce reaction times, and enhance environmental compatibility.

Future efforts are directed towards several key areas:

Microwave-Assisted Synthesis: The application of microwave irradiation has shown promise in accelerating organic reactions. nih.gov Its use in the synthesis and subsequent transformations of 2,4-dichloroquinoline-3-carbaldehyde could lead to significantly shorter reaction times and potentially higher yields compared to conventional heating methods. nih.govscispace.com

Catalyst Development: The exploration of novel catalysts is a crucial avenue for improving synthetic efficiency. For instance, l-proline (B1679175) and β-cyclodextrin-SO₃H have been utilized to catalyze specific reactions involving 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, resulting in better yields. nih.gov Research into new catalytic systems, including transition metal catalysts, could unlock more selective and efficient transformations. scispace.com

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic routes that combine multiple steps into a single operation (one-pot) or involve the reaction of three or more starting materials in a single vessel (MCRs) represents a significant step towards process intensification and sustainability. researchgate.net These strategies reduce waste, minimize purification steps, and offer an efficient pathway to complex molecular architectures from the this compound core. researchgate.net An example includes the one-pot, three-component reaction to form 2-amino-3-cyano-4-H-chromene derivatives. researchgate.net

| Methodology | Reagents/Conditions | Advantage |

| Vilsmeier-Haack Reaction | Acetanilide (B955), POCl₃/DMF | Standard, well-established method chemijournal.com |

| Microwave Irradiation | Microwave reactor | Reduced reaction times, potentially higher yields nih.govscispace.com |

| Catalysis | l-proline, β-cyclodextrin-SO₃H | Increased reaction yields, milder conditions nih.gov |

| Multicomponent Reactions | Multiple starting materials in one pot | High efficiency, reduced waste, molecular diversity researchgate.net |

Exploration of New Chemical Transformations and Building Block Utility

This compound is an exceptionally versatile building block due to its two reactive centers: the electrophilic aldehyde group and the two chlorine atoms on the quinoline (B57606) ring, which are susceptible to nucleophilic substitution. nih.govrsc.org This dual reactivity allows for a vast array of chemical modifications and the construction of diverse heterocyclic systems. rsc.org

The aldehyde group serves as a handle for various transformations, including:

Condensation Reactions: It readily undergoes condensation with amines, hydrazines, and active methylene (B1212753) compounds to form Schiff bases, hydrazones, and α,β-unsaturated carbonyl compounds, respectively. nih.govresearchgate.net These reactions are foundational for creating more complex derivatives.

Wittig Reaction: The reaction with phosphorus ylides provides a route to 3-styryl-quinoline derivatives, which are of interest for their potential biological activities. mdpi.com

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, providing another functional group for further elaboration. nih.gov

The chloro groups, particularly the one at the 2-position, can be displaced by a wide range of nucleophiles, including amines (like piperidine (B6355638) and morpholine), thiols, and azide (B81097) ions. nih.govrsc.org This reactivity is pivotal for synthesizing fused heterocyclic systems. Research has demonstrated its use in preparing:

Thieno[2,3-b]quinolines rsc.org

Pyrano[2,3-b]quinolines researchgate.net

Pyrazolo[3,4-b]quinolines researchgate.net

Tetrazolo[1,5-a]quinolines nih.govrsc.org

Quinolinyl-thiazolidinones nih.gov

The utility of this compound as a precursor in multicomponent reactions further expands its synthetic potential, enabling the efficient assembly of complex molecules such as dihydropyrimidines and other pharmacologically relevant scaffolds. mdpi.com

| Reaction Type | Reagents | Product Class |

| Schiff Base Formation | Anilines, Hydrazines | Imines, Hydrazones nih.gov |

| Knoevenagel Condensation | Active Methylene Compounds | α,β-Unsaturated Systems researchgate.net |

| Nucleophilic Substitution | Amines, Thiols, Azides | Substituted Quinolines nih.govrsc.org |

| Cycloaddition/Annulation | Various reagents | Fused Heterocycles (e.g., Pyrazolo[3,4-b]quinolines) researchgate.net |

| Wittig Reaction | Phosphorus Ylides | 3-Styryl-quinolines mdpi.com |

Rational Design of Derivatives with Targeted Biological Profiles

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. nih.govscispace.comresearchgate.net These activities include antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.net this compound serves as an ideal starting point for the rational design of new therapeutic agents by allowing for systematic structural modifications to optimize activity against specific biological targets.

Future research in this area focuses on:

Hybrid Molecule Synthesis: Creating hybrid molecules that combine the quinoline core with other known pharmacophores is a promising strategy. For example, synthesizing hybrids of quinoline and 2-azetidinone aims to develop compounds with enhanced antimicrobial properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing libraries of derivatives with varied substituents at the 2-, 3-, and 4-positions and evaluating their biological activity, researchers can establish clear SARs. This knowledge guides the design of next-generation compounds with improved potency and selectivity. For instance, a series of novel dihydropyrimidines and 1,3,4-oxadiazole (B1194373) derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showed excellent antimalarial activity against Plasmodium falciparum, with some compounds being more potent than the standard drug chloroquine (B1663885). mdpi.com

Target-Oriented Synthesis: With an increasing understanding of the molecular basis of diseases, derivatives can be designed to interact with specific enzymes or receptors. The versatility of the this compound scaffold allows for the precise placement of functional groups to maximize interactions with a target's active site. researchgate.net

| Derivative Class | Starting Aldehyde | Target Biological Activity | Finding |

| Dihydropyrimidines | 2-Chloroquinoline-3-carbaldehyde | Antimalarial | Excellent activity against P. falciparum mdpi.com |

| 1,3,4-Oxadiazoles | 2-Chloroquinoline-3-carbaldehyde | Antimalarial | Potent activity, some exceeding chloroquine mdpi.com |

| Quinoline-based Aurones | 2-Chloroquinoline-3-carbaldehydes | Antibacterial, Antifungal | Significant antiquorum sensing activity found researchgate.net |

| Azetidinone Hybrids | 2-(p-tolyloxy) quinoline-3-carbaldehyde | Antimicrobial | Anticipated enhanced pharmacological activities researchgate.net |

Advanced Computational Modeling for Mechanism Elucidation and Drug Discovery

Computational chemistry is an indispensable tool in modern chemical research, providing deep insights that complement experimental work. For this compound and its derivatives, computational modeling can be applied in two major areas: understanding reaction mechanisms and accelerating drug discovery.

Mechanism Elucidation: Techniques like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and analyze electron density. researchgate.netrsc.org This allows researchers to understand the intricate details of how chemical transformations occur, rationalize product selectivity, and predict the outcomes of new reactions. For example, computational analysis of electron density functions has been used to understand the regioselectivity in the synthesis of pyrano[2,3-b]quinoline derivatives. researchgate.net

Computer-Aided Drug Design (CADD): CADD methodologies are critical for the rational design of new drugs. rjpn.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach has been used to predict the acute toxicity (LD₅₀) of oxirane derivatives of 2-chloroquinoline-3-carbaldehyde, helping to identify potentially safer drug candidates early in the discovery process. researchgate.net

Molecular Docking: This structure-based method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov By docking virtual libraries of this compound derivatives into the active sites of known drug targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity, saving time and resources. researchgate.netnih.gov

Homology Modeling: When the 3D structure of a biological target is unknown, homology modeling can be used to build a model based on the known structure of a related protein. nih.gov This predicted structure can then be used for molecular docking studies to guide the design of novel inhibitors.

These computational approaches provide a powerful framework for exploring the vast chemical space accessible from this compound, enabling the smarter design of synthetic routes and the more efficient discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Dichloroquinoline-3-carbaldehyde while minimizing hazardous byproducts?

- Methodology : Utilize phosphorus pentachloride (PCl₅) as a chlorinating agent under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) to terminate the reaction at the aldehyde stage and avoid over-chlorination. Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .

- Key Parameters : Temperature (60–80°C), stoichiometric excess of PCl₅ (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, chlorine-induced deshielding) .

- IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and quinoline ring vibrations (1500–1600 cm⁻¹) .

Q. How should researchers handle hazardous intermediates during the synthesis of this compound?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE) for chlorinating agents (PCl₅) and volatile aldehydes.

- Neutralize acidic byproducts with sodium bicarbonate before disposal.

- Store waste in labeled containers for professional hazardous waste management .